1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigation and Model Compounds
Studies on dihydronicotinamides, which share structural motifs with the compound of interest, reveal their application as model compounds for natural coenzymes. Spectroscopic investigations, including 1H NMR, UV/V1S absorption, and fluorescence spectroscopy, provide insights into their conformation, absorption properties, and fluorescence, indicating their potential in biochemical and pharmaceutical research for understanding enzyme-coenzyme interactions and the electronic properties of similar compounds (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Biological Evaluation
New series of 1,4-dihydropyridine derivatives, synthesized using catalysts like N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide, have shown antibacterial and anti-oxidant activities. This suggests the compound's potential framework could be utilized in creating derivatives with significant biological functions, highlighting its versatility in developing new therapeutic agents (Ghorbani‐Vaghei et al., 2016).
Chemical Synthesis and Chiral Auxiliaries
The synthesis of halo-substituted carboxamides as chiral auxiliaries for the asymmetric synthesis of amino acids illustrates another application. These compounds, including ones structurally related to the compound of interest, are crucial in synthesizing amino acids with high enantiomeric purity, demonstrating their importance in producing pharmaceuticals and research chemicals (Belokon’ et al., 2002).
Physicochemical Studies and Interaction Landscapes
Research on N-(chlorophenyl)pyridinecarboxamides explores their physicochemical properties and interaction landscapes. Such studies can provide a foundation for understanding the electronic properties and potential pharmaceutical applications of structurally similar compounds, including the investigation of their interaction environments through methods like Hirshfeld surface analysis (Gallagher et al., 2022).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXEQFLFLRORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.